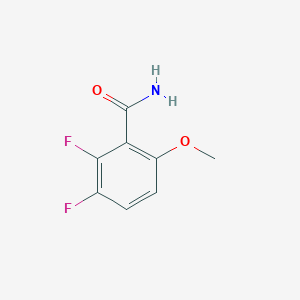

2,3-Difluoro-6-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Difluoro-6-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at positions 2 and 3, and a methoxy group at position 6.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methoxybenzamide typically involves the introduction of fluorine atoms and a methoxy group onto a benzamide scaffold. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor such as 2,3-difluoronitrobenzene is reacted with methanol in the presence of a base to introduce the methoxy group. The nitro group is then reduced to an amine, which is subsequently acylated to form the benzamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of cost-effective and environmentally friendly reagents and solvents .

化学反応の分析

Types of Reactions: 2,3-Difluoro-6-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 2,3-difluoro-6-methoxybenzoic acid.

Reduction: Formation of 2,3-difluoro-6-methoxyaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Antibacterial Properties

Mechanism of Action

2,3-Difluoro-6-methoxybenzamide functions primarily as an inhibitor of the bacterial cell division protein FtsZ. This protein is crucial for bacterial cell division, making it an attractive target for developing new antibacterial agents. Studies have shown that derivatives of this compound can enhance the GTPase activity of FtsZ, leading to increased polymerization rates and stabilization of FtsZ polymers. This mechanism is similar to that of paclitaxel, a well-known anticancer drug, which stabilizes microtubules in eukaryotic cells .

In Vitro Studies

Research has demonstrated that this compound and its derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (MRSA). In particular, the compound has been shown to reverse resistance to oxacillin in clinical MRSA strains, highlighting its potential as an adjunct therapy in treating resistant infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure can significantly enhance its antibacterial efficacy. For instance, analogs with different alkyl or heterocyclic substituents have been synthesized and tested for their potency against bacterial strains. These studies suggest that optimizing the physicochemical properties of this compound can lead to compounds with improved absorption and distribution characteristics while maintaining their antibacterial activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

-

Antimicrobial Activity Against MRSA :

- In a study assessing the antimicrobial activity of various benzamide derivatives, this compound was found to significantly inhibit MRSA growth at sub-MIC concentrations. The study utilized a well diffusion method to evaluate the inhibition zones and determined minimum inhibitory concentrations (MICs) for several derivatives .

- Fluorescence Microscopy Applications :

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Study | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Study A | MRSA | 12.5 | Significant inhibition observed |

| Study B | Staphylococcus aureus | 25 | Moderate inhibition |

| Study C | Enterococcus faecalis | 50 | Low inhibition |

| Compound Modification | Activity Change |

|---|---|

| Alkyl substituent | Increased potency against MRSA |

| Heterocyclic substitution | Enhanced pharmacokinetic properties |

作用機序

The mechanism of action of 2,3-Difluoro-6-methoxybenzamide depends on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. Molecular docking studies have shown that the fluorine atoms and methoxy group play crucial roles in the binding affinity and specificity of the compound .

類似化合物との比較

2,6-Difluoro-3-methoxybenzamide: Similar structure but with different fluorine substitution pattern.

3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.

Uniqueness: 2,3-Difluoro-6-methoxybenzamide is unique due to the specific positioning of the fluorine atoms and methoxy group, which confer distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

生物活性

2,3-Difluoro-6-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of bacterial cell division. This article explores its mechanisms of action, biochemical properties, and potential applications in antimicrobial therapy.

The primary biological activity of this compound is attributed to its interaction with the FtsZ protein, a crucial component of the bacterial cytoskeleton involved in cell division. By inhibiting FtsZ polymerization, this compound disrupts the formation of the Z-ring necessary for cytokinesis in bacteria, leading to cell death.

Target and Mode of Action

- Target : FtsZ protein in bacteria.

- Mode of Action : Inhibition of FtsZ polymerization prevents bacterial cell division.

This compound exhibits several notable biochemical properties:

- Stability : The compound remains stable under standard laboratory conditions but may degrade over extended periods.

- Dosage Effects : In animal models, low doses effectively inhibit bacterial growth without significant toxicity to host cells.

- Metabolism : It is metabolized by liver enzymes, primarily cytochrome P450, leading to various metabolites including 2,3-difluoro-6-methoxybenzoic acid and 2,3-difluoro-6-methoxyaniline.

Cellular Effects

In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis by targeting FtsZ. The minimum inhibitory concentration (MIC) against these strains has been reported between 0.5 and 0.6 µg/mL .

Research Findings and Case Studies

Recent studies have highlighted the antimicrobial efficacy of various difluorobenzamide derivatives. For instance:

- Study on Antimicrobial Activity : A series of difluorobenzamide derivatives were tested for their ability to inhibit S. aureus and B. subtilis, with promising results indicating their potential as new antimicrobial agents .

- Mechanistic Insights : GTPase assays confirmed that these compounds inhibit FtsZ activity by measuring inorganic phosphate release during GTP hydrolysis .

Applications in Scientific Research

The unique properties of this compound make it valuable for several applications:

- Pharmaceutical Development : It serves as a building block for synthesizing new drug candidates targeting bacterial infections.

- Materials Science : Its electronic properties are being explored for use in organic semiconductors.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique attributes of this compound:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| 2,6-Difluoro-3-methoxybenzamide | Different fluorine positions | Similar FtsZ inhibition |

| 3-Methoxybenzamide | Lacks fluorine | Different chemical properties |

| 2,3-Difluoro-4-methoxybenzamide | Variations in methoxy group | Potentially different reactivity |

特性

IUPAC Name |

2,3-difluoro-6-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPANCNBFGMHWSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。